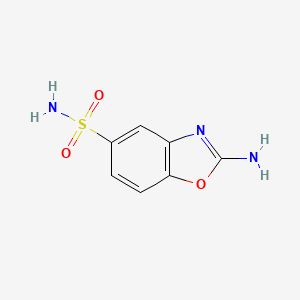

2-Amino-1,3-benzoxazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1,3-benzoxazole-5-sulfonamide is a heterocyclic aromatic organic compound characterized by the presence of a benzoxazole ring fused with a sulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been known to affect a wide range of pathways due to their broad biological activities .

Pharmacokinetics

The compound’s storage temperature is at room temperature , which might suggest its stability under normal conditions.

Result of Action

Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Analyse Biochimique

Biochemical Properties

It is known that benzoxazole derivatives, to which this compound belongs, have been used to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Cellular Effects

Some benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

Molecular Mechanism

Benzoxazole derivatives have been reported to exhibit inhibitory effects against DNA topoisomerases I and IIα .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Amino-1,3-benzoxazole-5-sulfonamide in laboratory settings. It is known that the compound is stable at room temperature .

Metabolic Pathways

Benzoxazole derivatives have been synthesized using various pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of 2-aminophenol with chlorosulfonic acid. The reaction proceeds under controlled temperature conditions to ensure the formation of the benzoxazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the benzoxazole core followed by sulfonation. The process is optimized to achieve high yield and purity, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of amines and alcohols.

Substitution: Generation of alkylated derivatives.

Applications De Recherche Scientifique

2-Amino-1,3-benzoxazole-5-sulfonamide is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is employed in the development of new materials with advanced properties, such as enhanced thermal stability and electrical conductivity.

Comparaison Avec Des Composés Similaires

2-amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide

2-amino-1,3-benzoxazole-5-sulfonic acid

2-amino-1,3-benzoxazole-6-sulfonamide

This comprehensive overview highlights the significance of 2-Amino-1,3-benzoxazole-5-sulfonamide in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Propriétés

IUPAC Name |

2-amino-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZUHKFGGRNZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.